Lysine ascorbate
Overview
Description
Lysine ascorbate is a compound formed by the combination of L-lysine, an essential amino acid, and L-ascorbic acid, commonly known as vitamin C. L-lysine plays a crucial role in protein synthesis, while L-ascorbic acid is a potent antioxidant and is essential for collagen synthesis and immune function. The combination of these two compounds results in a synergistic effect that enhances their individual benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-lysine can be produced through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. The fermentation process involves the conversion of sugars from sources like sugarcane molasses into L-lysine . L-ascorbic acid is typically synthesized through the Reichstein process, which involves the catalytic hydrogenation of D-glucose to D-sorbitol, followed by bioconversion to L-sorbose and subsequent oxidation to 2-keto-L-gulonic acid, which is then rearranged to L-ascorbic acid .
Industrial Production Methods: Industrial production of L-lysine involves large-scale fermentation processes, followed by downstream processing to purify the amino acid. The fermentation can be carried out in batch or fed-batch modes to optimize yield and productivity . L-ascorbic acid production also involves large-scale chemical synthesis, with the Reichstein process being the most commonly used method .
Chemical Reactions Analysis
Types of Reactions: L-lysine and L-ascorbic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. L-ascorbic acid is known for its antioxidant properties, where it acts as a reducing agent to neutralize reactive oxygen species . L-lysine can participate in reactions such as acetylation and methylation, which are important for post-translational modifications of proteins .
Common Reagents and Conditions: Common reagents used in reactions involving L-ascorbic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . For L-lysine, reagents such as acetic anhydride and methyl iodide are used for acetylation and methylation reactions .
Major Products Formed: The major products formed from reactions involving L-ascorbic acid include dehydroascorbic acid and various oxidized derivatives . Reactions involving L-lysine can result in modified amino acids such as acetylated or methylated lysine .
Scientific Research Applications
L-lysine L-ascorbate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study amino acid and vitamin interactions. In biology, it is studied for its role in collagen synthesis and immune function. In medicine, L-lysine L-ascorbate is investigated for its potential to enhance wound healing and support immune health . In industry, it is used in the formulation of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of L-lysine L-ascorbate involves the individual actions of L-lysine and L-ascorbic acid. L-lysine is essential for protein synthesis and collagen formation, while L-ascorbic acid acts as a cofactor for enzymes involved in collagen synthesis and as an antioxidant to protect cells from oxidative damage . The combination of these two compounds enhances collagen production and provides antioxidant protection, which is beneficial for skin health and immune function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-lysine L-ascorbate include other amino acid-vitamin combinations such as L-proline L-ascorbate and L-hydroxyproline L-ascorbate . These compounds also combine the benefits of amino acids and vitamins to enhance their individual effects.
Uniqueness: L-lysine L-ascorbate is unique due to the specific roles of L-lysine and L-ascorbic acid in collagen synthesis and immune function. L-lysine is particularly important for collagen cross-linking, while L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen . This combination provides a synergistic effect that is not seen with other amino acid-vitamin combinations.
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t5-;2-,5+/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXLUIFXPXQCB-BHQVQWGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947277 | |
Record name | Lysine--hex-1-enofuranos-3-ulose (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94231-35-3, 24404-95-3 | |
Record name | L-Ascorbic acid, compd. with L-lysine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94231-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, compd. with L-ascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24404-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine L-ascorbate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysine ascorbate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysine--hex-1-enofuranos-3-ulose (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine L-ascorbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-lysine L-ascorbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE ASCORBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X3TZ9A0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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